molecular formula C16H20N4 B3815162 3-[2-(3-isobutyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole

3-[2-(3-isobutyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole

Cat. No. B3815162
M. Wt: 268.36 g/mol
InChI Key: IJKFTCFGIZLGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Chemical Reactions Analysis

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is often studied using molecular docking studies . These studies help understand the mechanism and binding modes of these derivatives in the binding pocket of a possible target .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in various studies . For instance, one study evaluated the safety of these compounds on MRC-5 as a normal cell line and found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

3-[2-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-11(2)9-16-18-15(19-20-16)8-7-12-10-17-14-6-4-3-5-13(12)14/h3-6,10-11,17H,7-9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKFTCFGIZLGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-isobutyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(3-isobutyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole
Reactant of Route 2
3-[2-(3-isobutyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole
Reactant of Route 3
Reactant of Route 3
3-[2-(3-isobutyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole
Reactant of Route 4
3-[2-(3-isobutyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole
Reactant of Route 5
3-[2-(3-isobutyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole
Reactant of Route 6
3-[2-(3-isobutyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole

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